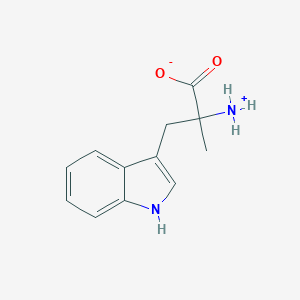

alpha-Methyl-DL-tryptophan

Description

Properties

IUPAC Name |

2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTWHZHBPDYSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153-91-3, 13510-08-2 | |

| Record name | alpha-Methyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-Methyltryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .ALPHA.-METHYLTRYPTOPHAN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260VJL1C6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Analogy to Endogenous Tryptophan

Alpha-Methyl-DL-tryptophan is structurally analogous to the naturally occurring amino acid L-tryptophan. Both molecules share the characteristic indole (B1671886) ring structure. However, the defining feature of this compound is the addition of a methyl group to the alpha-carbon of its side chain. ontosight.aicymitquimica.com This seemingly minor modification has profound implications for its biochemical behavior.

This methylation prevents its incorporation into proteins, unlike its parent compound, tryptophan. wikipedia.org Furthermore, this structural alteration influences its interaction with various enzymes, making it a valuable tool for studying metabolic pathways where tryptophan is a key substrate. cymitquimica.com

Synthetic Methodologies for Research Applications

Chemical Synthesis Approaches

The creation of alpha-methyl-DL-tryptophan relies on established and innovative organic chemistry principles. Key strategies focus on the precise modification of the tryptophan backbone, either at the alpha-carbon of the amino acid side chain or on the indole (B1671886) ring.

Alkylation Strategies for Alpha-Carbon Modification

The defining feature of alpha-methyl-tryptophan is the quaternary carbon at the alpha-position, a structure that presents a synthetic challenge. google.com Direct alkylation is a primary method to install this methyl group.

A common approach involves the deprotonation of a protected tryptophan derivative, such as L-tryptophan methyl ester, using a strong base like lithium diisopropylamide (LDA) to form an enolate. This nucleophilic intermediate then reacts with an electrophilic methyl source, typically methyl iodide (CH₃I), to yield the alpha-methylated product. To achieve this, the amino group is often protected as a Schiff base (benzaldimine) to direct the deprotonation to the alpha-carbon. nih.govresearchgate.net

More advanced, catalyst-driven methods are also being developed. For instance, copper(I)-catalyzed oxidative coupling allows for the site-specific alkylation of N-aryl glycine (B1666218) derivatives, demonstrating a pathway to creating fully substituted carbon centers with high diastereoselectivity. researchgate.net Biocatalytic strategies have also emerged, utilizing evolved enzymes like tryptophan synthase (TrpB), which can be tailored to catalyze the alkylation of indole derivatives, forming a new all-carbon quaternary stereocenter with high efficiency. google.com

Table 1: Comparison of Alpha-Carbon Alkylation Strategies

| Method | Reagents/Catalyst | Key Features |

| Direct Alkylation | Strong base (e.g., LDA), Methyl Iodide | Well-established, requires protection of functional groups. |

| Copper Catalysis | Cu(I) catalyst, tert-butyl hydroperoxide | High site-specificity and diastereoselectivity for N-aryl glycines. researchgate.net |

| Biocatalysis | Evolved Tryptophan Synthase (TrpB) | High enantiomeric purity, forms quaternary stereocenters. google.com |

Regioselective Functionalization of Indole Ring

While alpha-methylation is key, modifications to the indole ring of tryptophan can produce derivatives with unique properties. Regioselective functionalization aims to add chemical groups to specific positions on the indole nucleus (C2, C4, C5, C6, or C7) with high precision.

Palladium-catalyzed cross-coupling reactions are instrumental in this regard. For example, the C4 position of the indole ring, which is typically difficult to functionalize, can be olefinated using a palladium acetate (B1210297) catalyst with a directing group on the indole nitrogen. nih.gov Similarly, palladium catalysis can facilitate C-H glycosylation at the C2 position of the indole ring, a method that offers a straightforward route to C-glycosides. nih.gov

Metal-free approaches have also gained traction. Photoredox catalysis, using aryldiazonium salts and an organophotocatalyst under visible light, enables the regioselective arylation of the C2 position of tryptophan. creation.com Another innovative, metal-free method uses UV irradiation to crosslink tryptophan with sulfonium-containing peptides, showing a preference for functionalizing the C6 position of the indole ring.

Enantiomeric Resolution Techniques

Since many synthetic routes produce a racemic mixture (an equal mix of D- and L-isomers) of alpha-methyl-tryptophan, separation of these enantiomers is crucial, as they often exhibit different biological activities.

Racemization Procedures for DL-Mixtures

In some instances, it is desirable to convert an enantiomerically pure sample back into a racemic mixture, often to serve as an analytical standard or as a starting point for a resolution process that isolates the desired enantiomer. Racemization can be achieved by treating the amino acid with a racemization agent like sodium hydroxide (B78521) or acetic acid at elevated temperatures. More controlled methods involve the use of catalysts, such as a hydrophobic pyridoxal (B1214274) derivative, which can efficiently racemize various amino acids, including tryptophan, under mildly basic conditions at room temperature. nih.gov This biomimetic approach mimics the natural function of pyridoxal phosphate (B84403) in amino acid metabolism.

Enzymatic Resolution Methods (e.g., Alpha-Chymotrypsin Hydrolysis)

Enzymatic resolution is a highly effective and widely used technique for separating enantiomers of amino acids. This method leverages the stereospecificity of enzymes, which act on only one enantiomer in a racemic mixture.

For this compound, the process typically begins with the synthesis of the racemic methyl ester (this compound methyl ester). This mixture is then treated with the enzyme alpha-chymotrypsin. The enzyme selectively catalyzes the hydrolysis of the ester bond of the L-enantiomer (alpha-methyl-L-tryptophan methyl ester) to form the corresponding carboxylic acid (alpha-methyl-L-tryptophan). nih.govresearchgate.net The D-enantiomer remains as an unreacted ester. researchgate.net

The resulting mixture contains alpha-methyl-L-tryptophan (the acid) and alpha-methyl-D-tryptophan methyl ester. These two compounds have different chemical properties (acid vs. ester) and can be readily separated using standard chemical techniques like extraction or chromatography. This method is highly efficient for preparing enantiomerically pure alpha-methyl-L-tryptophan. nih.govresearchgate.net

Table 2: Steps in Enzymatic Resolution of this compound

| Step | Description | Outcome |

| 1. Esterification | The racemic this compound is converted to its methyl ester derivative. | Racemic this compound methyl ester. |

| 2. Enzymatic Hydrolysis | The racemic ester is incubated with alpha-chymotrypsin at a controlled pH (typically around 5.0). researchgate.net | The L-ester is selectively hydrolyzed to the L-acid. The D-ester remains unchanged. nih.govresearchgate.net |

| 3. Separation | The resulting mixture of L-acid and D-ester is separated. | Isolation of the two separate enantiomeric forms. |

Radiosynthesis for Tracer Development in Biomedical Research

Radiolabeled versions of alpha-methyl-tryptophan are invaluable as tracers for Positron Emission Tomography (PET), a non-invasive imaging technique used to visualize and measure metabolic processes in the body. The incorporation of a positron-emitting radionuclide, such as Carbon-11 (B1219553) (¹¹C), allows for the tracking of the molecule's distribution and uptake in real-time.

The synthesis of "no-carrier-added" alpha-[¹¹C]methyl-L-tryptophan is a rapid and specialized process. It typically starts with the production of [¹¹C]methyl iodide ([¹¹C]CH₃I) from [¹¹C]carbon dioxide. This radiolabeled methylating agent is then used to alkylate the anion of a Schiff base of L-tryptophan methyl ester. nih.gov The entire synthesis must be performed quickly, often within 30 minutes, due to the short half-life of ¹¹C (approximately 20.4 minutes). The final product is purified via High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity and specific activity, which can reach around 2,000 Ci/mmol. nih.gov

Similarly, Carbon-14 (¹⁴C), a beta-emitter with a much longer half-life, can be incorporated to produce alpha-[¹⁴C]methyl-L-tryptophan. This is achieved using [¹⁴C]methyl iodide in an analogous alkylation reaction, followed by enzymatic resolution with alpha-chymotrypsin to ensure the final product is enantiomerically pure. nih.govresearchgate.net

Carbon-11 Labeling for Positron Emission Tomography (PET)

Carbon-11 ([11C]) is a positron-emitting isotope with a short half-life of 20.4 minutes, making it ideal for PET studies that investigate rapid biological processes. The synthesis of α-[11C]methyl-L-tryptophan ([11C]AMT) allows researchers to trace the activity of the enzyme indoleamine 2,3-dioxygenase (IDO1) and serotonin (B10506) synthesis. thno.orgnih.gov

One established method for producing "no-carrier-added" α-[11C]methyl-L-tryptophan involves the alkylation of an anion derived from the Schiff base of L-tryptophan methyl ester using [11C]methyl iodide ([11C]CH3I). nih.gov This process yields the final radiopharmaceutical with a radiochemical yield of 20-25% (calculated at the end of synthesis, without decay correction) in approximately 30 minutes after the collection of [11C]carbon dioxide ([11C]CO2). nih.gov The specific activity achieved with this method is notably high, around 2,000 Ci/mmol at the end of synthesis. nih.gov

The resulting tracer, [11C]AMT, is not incorporated into proteins. nih.govcancer.gov Once it crosses the blood-brain barrier, it acts as a substrate for tryptophan hydroxylase, leading to the formation of [11C]alpha-methyl-serotonin, which is trapped in serotonergic neurons. cancer.gov This trapping mechanism allows PET to generate an index of serotonin synthesis capacity in the brain. nih.gov

Table 1: Synthesis of α-[11C]methyl-L-tryptophan

| Method | Precursor | Radiolabeling Agent | Radiochemical Yield (uncorrected) | Synthesis Time | Reference |

|---|---|---|---|---|---|

| Alkylation of Schiff Base Anion | Schiff base of L-tryptophan methyl ester | [11C]CH3I | 20-25% | ~30 min | nih.govsnmjournals.org |

| Asymmetric Synthesis | 8-(phenylsulfonyl) derivative of dimethyl (2S,3aR,8aS)-(+)-hexahydropyrrolo[2,3-b]indole-1,2-dicarboxylate | [11C]CH3I | 20% | 40 min | iaea.org |

Fluorine-18 Labeling for Enhanced Half-Life in PET

While [11C]AMT has proven valuable, the short half-life of Carbon-11 restricts its use to facilities with an on-site cyclotron. thno.org The development of Fluorine-18 ([18F]) labeled analogs of alpha-methyl-tryptophan, with the longer half-life of 109.7 minutes, offers a significant logistical advantage, allowing for centralized production and wider distribution. nih.govmdpi.com

Several strategies have been explored for introducing [18F] into the alpha-methyl-tryptophan structure. A prominent method involves the direct [18F]fluorination of the indole ring. For instance, 5-[18F]fluoro-α-methyl-L-tryptophan (5-[18F]F-AMT) has been synthesized using a two-step, copper-mediated [18F]fluorination of a boronate precursor. thno.orgmdpi.com This approach yields the tracer with decay-corrected radiochemical yields between 10.9% and 14.9% and high radiochemical purity (>97%). thno.org This specific analog was designed based on a bioisosteric rationale, replacing the hydrogen at the 5-position with fluorine. mdpi.com

Another analog, 6-[18F]fluoro-α-methyl-L-tryptophan (6-[18F]F-AMT), has also been developed. nih.govmdpi.com In a head-to-head comparison with [11C]AMT in mice, 6-[18F]F-AMT showed similar peak brain radioactivity and kinetic profiles. nih.gov However, it was determined not to be a substrate for the enzymes IDO1 or tryptophan hydroxylase (TPH), suggesting its uptake is more related to transport mechanisms like the L-type amino acid transporter (LAT1). nih.gov The synthesis of 6-[18F]F-AMT has been achieved with an undecay-corrected yield of 7.5%. mdpi.com

More recent innovations include photoredox radiofluorination, which provides a simpler method to access novel tryptophan-based PET agents. nih.gov This technique has been used to produce [18F]fluorinated analogs with radiochemical yields ranging from 2.6% to over 32% (decay-corrected). nih.gov

Table 2: Synthesis of [18F]fluoro-α-methyl-tryptophan Analogs

| Compound | Method | Precursor | Radiochemical Yield (decay-corrected) | Radiochemical Purity | Reference |

|---|---|---|---|---|---|

| 5-[18F]F-AMT | Copper-mediated fluorodeboronylation | Boronate precursor (5-Bpin-AMT) | 10.9% - 14.9% | >97% | thno.orgmdpi.com |

| 6-[18F]F-AMT | Not specified | Not specified | 7.5% (undecay-corrected) | Not specified | mdpi.com |

| [18F]AMT Analogs | Photoredox radiofluorination | Protected α-methyl tryptophan derivatives | 2.6% - 32.4% | ≥98% | nih.gov |

Iodine-124 Labeling for PET

Iodine-124 ([124I]) is a positron-emitting radionuclide with an even longer half-life of 4.18 days. mdpi.comnih.gov This extended half-life is particularly advantageous for immuno-PET studies and for tracking slow biological processes that occur over several days. mdpi.commdpi.com The development of [124I]-labeled alpha-methyl-tryptophan opens possibilities for longitudinal studies of tryptophan metabolism.

The production of [124I] itself is typically done in a cyclotron via the 124Te(p,n)124I nuclear reaction, using highly enriched 124-Tellurium targets to ensure high radionuclidic purity. nih.govmdpi.com The well-established chemistry for radioiodination provides a versatile platform for labeling a wide range of molecules, including amino acid analogs like alpha-methyl-tryptophan. mdpi.com

Table 3: Synthesis of 5-[124I]I-α-methyl-tryptophan

| Compound | Method | Precursor | Isolated Yield | Molar Activity | Reference |

|---|---|---|---|---|---|

| 5-[124I]I-AMT | Copper-mediated isotope exchange | Unprotected 5-I-α-methyl-tryptophan | 95% | 27 GBq/µmol | mdpi.com |

Molecular and Biochemical Mechanisms of Action

Enzyme Interaction and Modulation

Alpha-Methyl-DL-tryptophan is a synthetic amino acid derivative that exerts its biological effects through interaction with key enzymes involved in tryptophan metabolism. Its primary mechanisms of action involve the inhibition of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan Hydroxylase (TPH), leading to significant alterations in the kynurenine (B1673888) and serotonin (B10506) pathways, respectively.

This compound functions as an inhibitor of Indoleamine 2,3-dioxygenase (IDO1), the rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism. nih.govnih.gov IDO1 is an intracellular, heme-dependent oxidase that converts L-tryptophan into N-formylkynurenine. nih.gov This enzymatic activity is a critical mechanism of immune regulation, and its inhibition is a key aspect of the compound's action. wikipedia.orgfrontiersin.org The racemic mixture, this compound (often referred to as 1-MT), was one of the first IDO1 inhibitors discovered. nih.gov

This compound acts as a competitive inhibitor of IDO1. frontiersin.orgnih.gov This mode of inhibition means that the molecule competes with the natural substrate, L-tryptophan, for binding to the active site of the enzyme. The racemic compound 1-methyl-D,L-tryptophan has a reported inhibition constant (Ki) for IDO1 of 34 µM. nih.gov In cell-free assays, it has been demonstrated that 1-methyltryptophan binds to the ferrous IDO complex. frontiersin.org

| Compound | Inhibition Constant | Value | Reference |

|---|---|---|---|

| 1-methyl-D,L-tryptophan (Racemic) | Ki | 34 µM | nih.gov |

| 1-methyl-L-tryptophan (L-isomer) | IC50 | 120 µM | frontiersin.org |

A key structural feature of this compound is the presence of a methyl group on the alpha-carbon. This modification makes the compound resistant to enzymatic degradation by IDO1. wikipedia.orgfrontiersin.org While it can bind to the enzyme's active site, it cannot be catalytically converted into a kynurenine-pathway metabolite. frontiersin.org This resistance to metabolism contributes to its prolonged presence and inhibitory action within biological systems. wikipedia.org

IDO1 expression and activity lead to the depletion of local tryptophan concentrations, creating an immunosuppressive microenvironment. plos.orgnih.gov By competitively inhibiting IDO1, this compound prevents the degradation of the essential amino acid L-tryptophan through the kynurenine pathway. nih.govfrontiersin.org This action spares tryptophan from catabolism, thereby counteracting the tryptophan-depleting effects of IDO1 activity. nih.gov This preservation of tryptophan levels is crucial for cellular processes that depend on this amino acid, such as T-lymphocyte function. nih.gov

This compound interacts with Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). nih.gov TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the initial step in generating serotonin. frontiersin.org Rather than acting as a classical inhibitor, this compound serves as an alternative substrate for TPH. nih.gov This competitive substrate activity effectively inhibits the enzyme's action on its natural substrate, L-tryptophan.

By acting as a competitive substrate, this compound is metabolized by TPH and subsequently by aromatic L-amino acid decarboxylase. wikipedia.orgnih.gov This enzymatic process does not yield serotonin, but instead produces alpha-methyl-serotonin (α-M5-HT). nih.gov This diversion of the biosynthetic pathway results in a significant reduction in the synthesis of endogenous serotonin (5-HT). nih.govnih.gov The trapping of radiolabeled alpha-methyl-L-tryptophan in the brain has been shown to be directly related to serotonin synthesis, as treatment with the TPH inhibitor p-chlorophenylalanine (PCPA) drastically reduces this trapping by 40-80%. nih.gov

Furthermore, the resulting metabolite, alpha-methyl-serotonin, is not a substrate for monoamine oxidase (MAO), the enzyme responsible for serotonin degradation. nih.gov Consequently, alpha-methyl-serotonin persists in the brain for an extended period after its formation, unlike natural serotonin. wikipedia.orgnih.gov

| Step | Natural Pathway | Pathway with this compound |

|---|---|---|

| Substrate | L-Tryptophan | This compound (competes with L-Tryptophan) |

| Enzyme | Tryptophan Hydroxylase (TPH) | Tryptophan Hydroxylase (TPH) |

| Intermediate | 5-Hydroxytryptophan (5-HTP) | 5-Hydroxy-alpha-methyl-L-tryptophan |

| Enzyme | Aromatic L-amino acid decarboxylase | Aromatic L-amino acid decarboxylase |

| Final Product | Serotonin (5-HT) | alpha-Methyl-serotonin (α-M5-HT) |

| Degradation | Metabolized by Monoamine Oxidase (MAO) | Resistant to Monoamine Oxidase (MAO) |

Tryptophan Pyrrolase (TDO) Modulation

This compound has been demonstrated to be a potent modulator of Tryptophan 2,3-dioxygenase (TDO), also known as tryptophan pyrrolase, the hepatic enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation. nih.govnih.gov Studies have shown that α-methyl-DL-tryptophan administration leads to an adaptive increase in the tryptophan peroxidase–oxidase complex. researchgate.net Specifically, in cell cultures, α-methyl-DL-tryptophan has been observed to considerably increase and sustain TDO protein levels over long-term periods. nih.gov This stabilization of TDO results in a higher capacity for tryptophan degradation by the cells. nih.gov The nonmetabolizable nature of the analogue allows it to induce the enzyme system without being consumed. nih.gov

The TDO enzyme exists as a tetramer and possesses two distinct types of tryptophan-binding sites: catalytic sites and noncatalytic "exosites". nih.gov The catalytic sites contain heme and are responsible for the degradation of tryptophan. nih.gov this compound cannot bind to the catalytic site; the presence of the methyl group creates steric hindrance with the heme group, preventing it from serving as a substrate for degradation. nih.gov

| Binding Site on TDO | Binding of α-Methyl-DL-tryptophan | Consequence |

| Catalytic Site | No | Steric hindrance from the methyl group prevents binding and degradation. nih.gov |

| Exosite | Yes | Stabilizes the active tetrameric conformation of TDO, reducing its degradation and sustaining protein levels. nih.gov |

Aromatic L-Amino Acid Decarboxylase (AAAD) as a Substrate and Potential Inhibitor

Aromatic L-amino acid decarboxylase (AAAD) plays a dual role in the context of α-methyl-DL-tryptophan's metabolic pathway. AAAD, also known as DOPA decarboxylase, is the enzyme responsible for the final step in the synthesis of several monoamine neurotransmitters, including dopamine (B1211576) and serotonin. nih.govwikipedia.org

As mentioned previously (3.1.2.2), the primary metabolite of α-methyl-DL-tryptophan, α-methyl-5-hydroxytryptophan (αM-5-HTP), acts as a substrate for AAAD, which converts it to α-methylserotonin. nih.govwikipedia.org

In addition to its role in this metabolic conversion, αM-5-HTP has also been identified as an inhibitor of the AAAD enzyme itself. wikipedia.orgwikipedia.org This inhibitory action can affect the synthesis of other neurotransmitters that rely on AAAD for their production. For instance, this inhibition has been found to deplete levels of brain norepinephrine (B1679862) in animal studies, though it did not affect dopamine levels. wikipedia.orgwikipedia.org

Amino Acid Transporter Interactions

Competitive Inhibition of Tryptophan Uptake

This compound, as an analogue of tryptophan, interacts with amino acid transport systems responsible for the uptake of tryptophan and other large neutral amino acids. nih.gov Evidence points to its role as a competitive inhibitor of tryptophan uptake. The compound is known to be a selective blocker of SLC6A14, a high-affinity amino acid transporter. medchemexpress.comsigmaaldrich.com By occupying the binding sites on these transporters, α-methyl-DL-tryptophan can competitively inhibit the transport of endogenous tryptophan across cellular membranes, including the blood-brain barrier. nih.gov This mechanism is fundamental to its use as a tracer in positron emission tomography (PET) imaging, where its uptake and retention in the brain are used to assess tryptophan transport and metabolism. nih.govnih.gov

Selective Blockade of Specific Amino Acid Transporters (e.g., SLC6A14)

This compound (α-MT) is a tryptophan derivative identified as a selective pharmacological blocker of the Solute Carrier Family 6 Member 14 (SLC6A14) transporter. medchemexpress.com This transporter, also known as ATB⁰,⁺, is responsible for the sodium- and chloride-dependent transport of a broad range of neutral and cationic amino acids. nih.govnih.gov The expression of SLC6A14 is typically low in healthy tissues but is significantly upregulated in various cancers, including estrogen receptor (ER)-positive breast cancer, colorectal cancer, and pancreatic cancer. nih.gov This increased expression helps cancer cells meet their high demand for amino acids, which are essential for their rapid growth and proliferation. nih.gov

α-MT functions by specifically targeting and inhibiting the transport function of SLC6A14. researchgate.net Studies using oocytes expressing human ATB⁰,⁺ have demonstrated that α-methyl-DL-tryptophan effectively blocks the inward currents induced by a mixture of amino acids, simulating physiological conditions. The inhibition is dose-dependent, with a concentration of 2.5 mM α-methyl-DL-tryptophan achieving approximately 85% inhibition. researchgate.net This selective blockade makes α-MT a tool for studying the function of SLC6A14 and a potential agent for targeting cancers that overexpress this transporter. researchgate.net

Modulation of ATB⁰,⁺ Transporter Function in Cellular Systems

The blockade of the ATB⁰,⁺ (SLC6A14) transporter by this compound in cellular systems leads to a state of amino acid deprivation within the cancer cells. nih.govresearchgate.net By inhibiting the primary route for the uptake of multiple essential amino acids, α-MT effectively starves the cells of the nutrients required for critical anabolic processes. nih.govresearchgate.net

This induced nutrient stress has significant consequences for cell viability and proliferation. In cancer cells that are dependent on SLC6A14 for their amino acid supply, treatment with α-MT leads to cell cycle arrest, typically at the G₀/G₁ phase. nih.govresearchgate.net This cessation of the cell cycle prevents the cancer cells from dividing and expanding. Research has demonstrated the potency of this blockade, with an IC₅₀ value—the concentration required to achieve 50% of the maximal inhibition—of 255 ± 24 μM for α-methyl-DL-tryptophan against the ATB⁰,⁺ transporter. researchgate.net

Table 1: Inhibitory Potency of this compound on ATB⁰,⁺ Transporter

| Inhibitor | Target | Inhibitory Concentration (IC₅₀) | Maximum Inhibition |

|---|---|---|---|

| This compound | ATB⁰,⁺ (SLC6A14) | 255 ± 24 μM researchgate.net | ~85% at 2.5 mM researchgate.net |

Intracellular Signaling Pathway Modulation

mTOR Pathway Inhibition

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly dependent on amino acid availability. nih.govresearchgate.net The blockade of the SLC6A14 transporter by this compound causes intracellular amino acid depletion, which in turn leads to the inhibition of the mTOR signaling pathway. nih.govresearchgate.net Specifically, the mTOR complex 1 (mTORC1) acts as a crucial sensor for amino acid sufficiency. nih.govnih.gov In the absence of adequate amino acids, mTORC1 is inactivated. nih.gov

This inhibitory effect has been observed in various cancer cell lines. In ER-positive breast cancer cells (MCF-7) and colorectal cancer cell lines, treatment with α-MT resulted in a marked decrease in mTOR activity. medchemexpress.comnih.gov This is biochemically evident through the reduced phosphorylation of key downstream targets of mTORC1, such as the S6 kinase (S6K) and the ribosomal protein S6. medchemexpress.com The inhibition of the mTOR pathway is a critical mechanism through which α-MT exerts its anti-proliferative effects. nih.gov

Induction of Autophagy

A direct consequence of mTORC1 inhibition is the induction of autophagy, a catabolic process where cells degrade and recycle their own components to survive periods of nutrient starvation. nih.govyoutube.com The mTORC1 pathway is a primary negative regulator of autophagy. youtube.com When α-MT blocks SLC6A14 and subsequently inhibits mTOR, this repression is lifted, leading to the activation of the autophagic process. medchemexpress.comresearchgate.net

The induction of autophagy in response to α-MT treatment has been demonstrated in MCF-7 breast cancer cells. medchemexpress.com Experimental evidence includes the observation of punctate localization of the microtubule-associated protein 1A/1B-light chain 3 (LC3), a hallmark of autophagosome formation, and the direct visualization of autophagosomes within the treated cells. medchemexpress.com This activation of autophagy represents a cellular survival mechanism in response to the amino acid deprivation induced by α-MT, though it can also precede other cellular fates like apoptosis. nih.gov

Activation of Apoptosis

In addition to inhibiting growth and inducing autophagy, the sustained amino acid stress caused by this compound can ultimately trigger apoptosis, or programmed cell death. medchemexpress.comresearchgate.net While autophagy can initially serve as a survival response, prolonged and severe nutrient deprivation pushes the cell toward self-destruction. nih.gov

Treatment of cancer cells with α-MT has been shown to promote apoptotic cell death. medchemexpress.comresearchgate.net In studies with MCF-7 cells, the induction of apoptosis was confirmed through methods such as annexin (B1180172) V labeling, which identifies cells in the early stages of apoptosis, and the detection of cleavage of lamin A, a key nuclear protein whose breakdown is a characteristic feature of late-stage apoptosis. medchemexpress.com By blocking the nutrient supply via SLC6A14, α-MT activates intrinsic pathways that lead to the organized dismantling of the cell. nih.gov

Table 2: Summary of Intracellular Effects of this compound

| Pathway/Process | Effect of α-MT | Key Molecular Indicators |

|---|---|---|

| mTOR Pathway | Inhibition medchemexpress.comnih.govresearchgate.net | Decreased phosphorylation of S6 Kinase and S6 medchemexpress.com |

| Autophagy | Induction medchemexpress.comnih.govresearchgate.net | Punctate LC3 localization, presence of autophagosomes medchemexpress.com |

| Apoptosis | Activation medchemexpress.comresearchgate.net | Annexin V labeling, cleavage of lamin A medchemexpress.com |

| Gene Expression | Modulation medchemexpress.com | Increased Asparagine Synthetase and CHOP mRNA medchemexpress.com |

Gene Expression Modulation (e.g., Asparagine Synthetase, CHOP mRNA)

The cellular stress instigated by this compound-mediated amino acid deprivation triggers a specific transcriptional response program. This involves the upregulation of genes aimed at mitigating nutrient stress and, if the stress is insurmountable, initiating apoptosis. nih.gov Key genes modulated by α-MT treatment include Asparagine Synthetase (ASNS) and CCAAT-enhancer-binding protein homologous protein (CHOP), also known as DDIT3. medchemexpress.comnih.gov

In MCF-7 cells, treatment with α-MT leads to increased mRNA levels of both ASNS and CHOP. medchemexpress.com The upregulation of ASNS is an adaptive response to asparagine depletion, as the enzyme allows cells to synthesize their own asparagine from aspartic acid. nih.govnih.gov CHOP is a well-established marker of cellular stress, particularly the endoplasmic reticulum (ER) stress that can be triggered by amino acid deprivation. nih.gov While the induction of ASNS is a survival mechanism, the strong induction of CHOP is often associated with the triggering of apoptosis. nih.govnih.gov This transcriptional modulation is a critical component of the cellular response to the inhibition of the SLC6A14 transporter. medchemexpress.com

Impact on Tryptophan Metabolic Pathways

Kynurenine (B1673888) Pathway Modulation

The kynurenine pathway is the primary route for tryptophan catabolism, accounting for the degradation of approximately 95% of dietary tryptophan. nih.gov This pathway produces a range of biologically active metabolites, some of which have neuroprotective properties, while others are neurotoxic. Alpha-Methyl-DL-tryptophan can modulate this pathway at its initial steps, thereby influencing the entire cascade of kynurenine metabolites.

The initial and rate-limiting step in the kynurenine pathway is the conversion of tryptophan to N-formylkynurenine, which is rapidly metabolized to kynurenine (KYN). This conversion is catalyzed by two primary enzymes: indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.gov

Following its production, kynurenine stands at a crucial metabolic crossroads, where it can be directed down one of two major branches. One branch, catalyzed by kynurenine aminotransferases (KATs), leads to the formation of the neuroprotective kynurenic acid (KYNA). The other branch, initiated by kynurenine 3-monooxygenase (KMO), results in the production of the neurotoxic quinolinic acid (QA). nih.gov

Enzymes in the Kynurenine Pathway and their Metabolites

| Enzyme | Substrate | Product | Role of Product |

|---|---|---|---|

| Indoleamine 2,3-dioxygenase (IDO) | L-Tryptophan | N-formylkynurenine | Precursor to Kynurenine |

| Tryptophan 2,3-dioxygenase (TDO) | L-Tryptophan | N-formylkynurenine | Precursor to Kynurenine |

| Kynurenine Aminotransferase (KAT) | Kynurenine | Kynurenic Acid (KYNA) | Neuroprotective |

| Kynurenine 3-Monooxygenase (KMO) | Kynurenine | 3-Hydroxykynurenine | Precursor to Quinolinic Acid (neurotoxic) |

The modulation of the kynurenine pathway by this compound has significant implications for neuroprotection. The neurotoxic effects of quinolinic acid are primarily mediated through its action as an N-methyl-D-aspartate (NMDA) receptor agonist, which can lead to excitotoxicity. frontiersin.org Conversely, kynurenic acid is an antagonist of NMDA receptors and also exhibits antioxidant properties, contributing to its neuroprotective profile. frontiersin.org

By potentially shifting the metabolic balance away from the production of quinolinic acid and towards kynurenic acid, this compound could favor neuroprotective outcomes. The inhibition of IDO, a key effect of this compound, is a therapeutic strategy being explored to reduce the production of neurotoxic kynurenine metabolites. nih.gov The resulting alteration in the ratio of neuroprotective to neurotoxic metabolites is a central tenet of neuroprotection paradigms targeting the kynurenine pathway.

The neuroactive metabolites of the kynurenine pathway exert their effects by interacting with a variety of receptors. Kynurenic acid is a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors, including the NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov Quinolinic acid, on the other hand, is a potent NMDA receptor agonist. nih.gov

In addition to glutamate receptors, kynurenine and some of its metabolites, including kynurenic acid, are endogenous ligands for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immune responses and cellular metabolism. mdpi.com The interaction of kynurenine metabolites with AhR can influence T-cell differentiation and apoptosis. nih.gov While direct studies on this compound's role as an AhR ligand are not extensively available, a similar compound, 1-methyl-D-tryptophan, has been shown to act as an agonist for the AhR pathway. nih.gov Given that this compound modulates the levels of kynurenine and its downstream metabolites, it can be inferred that it indirectly influences the activity of these receptors.

Receptor Activity of Key Kynurenine Pathway Metabolites

| Metabolite | Receptor | Effect |

|---|---|---|

| Kynurenic Acid (KYNA) | NMDA Receptor | Antagonist |

| Kynurenic Acid (KYNA) | AMPA Receptor | Antagonist |

| Quinolinic Acid (QA) | NMDA Receptor | Agonist |

| Kynurenine (KYN) | Aryl Hydrocarbon Receptor (AhR) | Agonist |

| Kynurenic Acid (KYNA) | Aryl Hydrocarbon Receptor (AhR) | Agonist |

Serotonergic Pathway Alterations

The serotonergic pathway, responsible for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), is the other major metabolic fate of tryptophan. This pathway is significantly influenced by the availability of its precursor, L-tryptophan.

This compound, as an analog of L-tryptophan, can enter the serotonin synthesis pathway and act as a competitive substrate for the rate-limiting enzyme, tryptophan hydroxylase (TPH). TPH hydroxylates L-tryptophan to 5-hydroxytryptophan (B29612), which is then decarboxylated to serotonin. When this compound is present, it competes with L-tryptophan for the active site of TPH. nih.gov

This competition has two main consequences. Firstly, it can reduce the rate of serotonin synthesis from L-tryptophan. Secondly, this compound itself can be hydroxylated by TPH to form alpha-methyl-5-hydroxytryptophan, which is subsequently converted to alpha-methylserotonin. wikipedia.org This "false" neurotransmitter is not a substrate for monoamine oxidase, the enzyme that degrades serotonin, leading to its prolonged presence in the brain. wikipedia.org The trapping of radiolabeled alpha-methyl-L-tryptophan in the brain is proportional to serotonin synthesis and is used as a method to study this process. nih.gov

The competitive inhibition of TPH by this compound underscores its direct impact on the serotonergic system. This interaction can lead to a decrease in the physiological levels of serotonin while introducing a modified, more persistent serotonin analog.

Formation of α-Methylserotonin as a "Substitute Neurotransmitter"

The conversion of this compound leads to the formation of α-methylserotonin (αMS), an analogue of the neurotransmitter serotonin. wikipedia.org αMS has been described as a "substitute neurotransmitter" because it can mimic some of the actions of serotonin in the brain. wikipedia.org As a non-selective serotonin receptor agonist, αMS can bind to and activate various serotonin receptors, including the 5-HT2 receptors. wikipedia.org

While αMS itself is too hydrophilic to efficiently cross the blood-brain barrier, its precursor, this compound, can readily enter the central nervous system. wikipedia.org Once in the brain, it undergoes the enzymatic conversion to αMS, effectively delivering this substitute neurotransmitter to its site of action. wikipedia.org This mechanism allows for the sustained presence of a serotonergic agonist within the brain. wikipedia.org

Resistance of α-Methylserotonin to Monoamine Oxidase (MAO) Degradation

A key characteristic of α-methylserotonin that distinguishes it from endogenous serotonin is its resistance to degradation by monoamine oxidase (MAO). wikipedia.org MAO is the primary enzyme responsible for the metabolic breakdown of serotonin and other monoamine neurotransmitters in the brain. The α-methyl group in the structure of αMS sterically hinders the action of MAO, preventing the degradation of the molecule. wikipedia.org

This resistance to enzymatic breakdown results in a significantly prolonged half-life of αMS in the brain compared to serotonin. wikipedia.org While an increase in brain serotonin levels following the administration of tryptophan is relatively short-lived, α-methylserotonin persists for a much longer duration. wikipedia.org This sustained presence contributes to its potent and long-lasting effects as a serotonin receptor agonist. wikipedia.org

Influence on Brain Serotonin Synthesis Rates

The administration of this compound can influence the synthesis of endogenous serotonin. As an analogue of tryptophan, it can compete with the natural substrate for the enzyme tryptophan hydroxylase, the rate-limiting step in serotonin biosynthesis. wikipedia.orgnih.gov The conversion of α-methyl-DL-tryptophan to α-methyl-5-hydroxytryptophan by this enzyme means that fewer enzyme molecules are available to convert tryptophan to 5-hydroxytryptophan, the precursor of serotonin. wikipedia.org

Studies using radiolabeled this compound, specifically with carbon-11 (B1219553) (¹¹C-α-methyl-L-tryptophan), have been employed in positron emission tomography (PET) to assess serotonin synthesis rates in the brain. spandidos-publications.com This technique takes advantage of the fact that, unlike tryptophan, α-methyl-DL-tryptophan is not incorporated into proteins. wikipedia.org The trapping of the radiolabel in the brain is indicative of its conversion to α-methylserotonin, providing a measure of the activity of the serotonin synthesis pathway. spandidos-publications.comwikipedia.org

Theoretical Frameworks and Future Research Directions

Elucidation of Tryptophan Catabolism and its Regulatory Mechanisms

Alpha-Methyl-DL-tryptophan serves as a critical tool for understanding the regulation of tryptophan catabolism. As an analogue of tryptophan, it provides unique insights into the enzymatic pathways that control systemic tryptophan levels. A primary enzyme in this process is Tryptophan 2,3-dioxygenase (TDO), which is predominantly found in the liver and is responsible for degrading dietary tryptophan. nih.gov

Research has shown that alpha-methyl-tryptophan is a non-metabolizable analogue that can stabilize the active tetrameric structure of TDO. nih.gov Tryptophan itself regulates TDO stability; high levels of tryptophan bind to noncatalytic sites (exosites) on the TDO tetramer, stabilizing it and promoting rapid catabolism. nih.gov Conversely, when tryptophan is scarce, the enzyme complex becomes unstable, dissociates into inactive monomers and dimers, and is subsequently targeted for degradation. nih.gov Alpha-methyl-tryptophan mimics the stabilizing effect of high tryptophan concentrations. It binds to the exosites, preventing the dissociation of the TDO tetramer and thereby protecting it from degradation. nih.gov This stabilization of active TDO leads to a sustained reduction in systemic tryptophan levels, a state known as tryptophanemia. nih.gov

Furthermore, studies have indicated that this compound inhibits the oxidation of DL-tryptophan and blocks the formation of kynurenine (B1673888) from L-tryptophan, a key step in the kynurenine pathway of tryptophan catabolism. researchgate.net It also appears to inhibit indoleamine-2,3-dioxygenase-1 (IDO1), another crucial enzyme that initiates tryptophan breakdown, particularly in extrahepatic tissues and immune cells. nih.gov By modulating these key enzymes, this compound helps to unravel the complex feedback loops and regulatory mechanisms that ensure the tight control of tryptophan homeostasis, which is vital for both neurological and immune functions. nih.gov

Role in Immunomodulation and Immune Evasion Mechanisms

The regulation of tryptophan metabolism is intrinsically linked to immune function, and this compound has emerged as a compound of interest in studying these connections. The catabolism of tryptophan is a key mechanism of immune tolerance and regulation. frontiersin.org Enzymes such as IDO1, when expressed by immune or tumor cells, can deplete local tryptophan concentrations, which impairs T-lymphocyte proliferation and function, thereby creating an immunosuppressive microenvironment. frontiersin.org

By inhibiting IDO1, this compound can potentially counteract this immunosuppressive effect. nih.gov This mechanism is a significant area of research, particularly in oncology, where tumors often exploit the IDO1 pathway to evade the immune system. The inhibition of tryptophan degradation can help restore immune surveillance functions. researchgate.net The ability of this compound to modulate tryptophan levels and enzyme activity makes it a valuable research tool for investigating immune homeostasis and developing strategies to overcome immune evasion in diseases like cancer and chronic inflammatory conditions such as Crohn's disease. nih.govresearchgate.net

Contributions to Neurobiology and Neuroactive Metabolite Research

Tryptophan is an essential precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, or 5-HT), making its metabolism a central focus of neurobiology. nih.gov Alpha-methyl-L-tryptophan, a stereoisomer of the compound, has been instrumental in this field. When radioactively labeled, it acts as a tracer for studying the brain's serotonergic system. nih.gov

This tracer is taken up by the brain and processed by the same enzymes that synthesize serotonin. It is converted by tryptophan hydroxylase (TPH) and aromatic amino acid decarboxylase into alpha-methyl-serotonin. nih.gov Crucially, alpha-methyl-serotonin is not a substrate for monoamine oxidase (MAO), the enzyme that degrades serotonin. nih.gov As a result, it is effectively trapped in serotonergic neurons, and the rate of its accumulation provides a proportional measure of serotonin synthesis in the brain. nih.gov

Beyond the serotonin pathway, tryptophan is also metabolized into a range of other neuroactive compounds via the kynurenine pathway, including kynurenic acid (KYNA) and quinolinic acid (QUIN). researchgate.netnih.gov These metabolites can act on various neuronal receptors, such as the NMDA receptor, and an imbalance in their levels has been implicated in several neurological and psychiatric disorders. nih.govnih.gov By influencing the enzymes of tryptophan catabolism, this compound can alter the balance of these neuroactive metabolites, providing a means to study their roles in brain function and disease. nih.govnih.gov

Interplay with Amino Acid Homeostasis and Cellular Proliferation Control

This compound has significant effects on general amino acid homeostasis and the control of cellular growth. A key mechanism for this is its function as a selective blocker of the amino acid transporter SLC6A14 (also known as ATB⁰,⁺). mdpi.comsigmaaldrich.comportlandpress.com This transporter is responsible for the uptake of a broad range of neutral and cationic amino acids into cells. sigmaaldrich.com

In certain types of cancer, such as estrogen receptor-positive breast cancer, SLC6A14 is overexpressed to meet the high demand for amino acids required for rapid proliferation. mdpi.commedchemexpress.com By blocking this transporter, this compound can induce a state of amino acid deprivation within cancer cells. mdpi.com This starvation stress disrupts a critical signaling pathway known as the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth and proliferation. frontiersin.orgmdpi.commedchemexpress.com Inhibition of the mTOR pathway subsequently leads to the activation of autophagy (a cellular self-degradation process) and apoptosis (programmed cell death), thereby controlling cellular proliferation. mdpi.commedchemexpress.com

Studies in mice have confirmed that treatment with the L-isomer of alpha-methyl-tryptophan can lead to a significant decrease in the plasma levels of a wide spectrum of amino acids, demonstrating its systemic impact on amino acid homeostasis. portlandpress.com

| Amino Acid | Effect of α-MLT in Wild Type Mice on High-Fat Diet | Effect of α-MLT in ob/ob Mice on Normal Diet |

|---|

Data derived from a study on the effects of α-methyl-L-tryptophan on plasma amino acid levels in different mouse models. portlandpress.com

Optimization and Development of Tryptophan-Based Radiotracers for Biochemical Research

The unique biochemical properties of alpha-methyl-tryptophan have made it a foundational molecule for the development of radiotracers for Positron Emission Tomography (PET) imaging. PET tracers allow for the non-invasive, in vivo visualization and quantification of metabolic pathways.

Alpha-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT) is one of the most established tryptophan-based radiotracers. mdpi.comnih.gov It has been used extensively in clinical and pre-clinical research to evaluate serotonin synthesis rates in the context of neuropsychiatric disorders, epilepsy, and brain tumors. nih.govnih.gov A significant limitation of [¹¹C]AMT is the short half-life of Carbon-11 (B1219553) (approximately 20 minutes), which restricts its use to facilities with an on-site cyclotron. mdpi.com

To overcome this, research has focused on developing analogues labeled with Fluorine-18, which has a longer half-life of approximately 110 minutes. mdpi.com This allows for transportation to other facilities and more flexible imaging protocols. The development of these next-generation tracers aims to improve specificity for different metabolic pathways, such as distinguishing between the serotonin and kynurenine pathways, which is crucial for studying various pathologies. mdpi.comnih.gov

| Radiotracer | Isotope | Primary Application / Research Focus | Reference |

|---|---|---|---|

| α-[¹¹C]Methyl-L-tryptophan ([¹¹C]AMT) | Carbon-11 | Imaging serotonin synthesis; neuropsychiatric disorders, epilepsy, brain tumors. | nih.govmdpi.comnih.gov |

| 5-[¹⁸F]F-α-methyl-L-tryptophan (5-[¹⁸F]F-AMT) | Fluorine-18 | [¹¹C]AMT analog with longer half-life for improved imaging flexibility. | mdpi.com |

| 6-[¹⁸F]F-α-methyl-L-tryptophan (6-[¹⁸F]F-AMT) | Fluorine-18 | [¹¹C]AMT analog with longer half-life for pre-clinical evaluation. | mdpi.com |

| 5-[¹²⁴I]I-α-methyl-tryptophan (5-[¹²⁴I]I-AMT) | Iodine-124 | Analog for PET imaging with a longer-lived isotope. | mdpi.com |

Comprehensive Understanding of Stereoisomer-Specific Biological Activities and Mechanisms

As with most biologically active molecules, the stereochemistry of alpha-methyl-tryptophan is critical to its function. The compound exists as two stereoisomers, or enantiomers: alpha-methyl-L-tryptophan and alpha-methyl-D-tryptophan. Biological systems, particularly enzymes and transporters, are highly stereospecific, meaning they typically interact with only one of the two enantiomers.

A clear example of this specificity is seen in its application in neurobiology. The radiotracer used to measure serotonin synthesis is specifically the L-isomer, alpha-[¹¹C]methyl-L-tryptophan. nih.govnih.gov This is because the enzyme tryptophan hydroxylase, which is the rate-limiting step in serotonin synthesis, is specific for L-amino acids and does not process the D-isomer. nih.gov This stereospecificity is fundamental to the tracer's mechanism of action.

While much of the research has focused on the L-isomer or the racemic (DL) mixture, understanding the distinct biological activities of each isomer is a key direction for future research. For related compounds like 1-methyl-tryptophan, the D- and L-isomers (known as Indoximod and L-1-MT, respectively) are known to have different potencies as IDO1 inhibitors. nih.govfrontiersin.org A comprehensive understanding of how the L- and D-isomers of alpha-methyl-tryptophan differentially affect enzymes like TDO and IDO1, and transporters like SLC6A14, will be crucial for refining its use as a research tool and for any potential therapeutic applications.

Q & A

Q. What are the key physicochemical properties of α-methyl-DL-tryptophan relevant to experimental design?

α-Methyl-DL-tryptophan (CAS 28052-84-8) has a molecular weight of 234.25 g/mol and a molecular formula of C₁₂H₁₄N₂O₃. Its stability in solution (e.g., DMSO at 10 mM) and storage conditions (-20°C) are critical for reproducibility in cell culture or animal studies. Researchers must ensure proper handling to avoid degradation, particularly in long-term experiments .

Q. How does α-methyl-DL-tryptophan interact with tryptophan metabolic pathways in basic biochemical assays?

The compound acts as a competitive inhibitor of tryptophan uptake via the SLC6A14 transporter, which is overexpressed in estrogen receptor-positive (ER+) breast cancer cells. In enzymatic assays, it suppresses tryptophan incorporation into proteins and disrupts downstream kynurenine pathway metabolites, measurable via HPLC or mass spectrometry .

Q. What safety protocols are recommended for handling α-methyl-DL-tryptophan in laboratory settings?

Safety data sheets (SDS) recommend using gloves, goggles, and lab coats to prevent skin/eye contact. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in α-methyl-DL-tryptophan’s efficacy across cancer subtypes?

Studies show the compound selectively targets ER+ breast cancer cells via SLC6A14 inhibition but has no effect on ER- subtypes. To address discrepancies, researchers should validate transporter expression (e.g., via Western blot or qPCR) in cell lines and use isogenic models to isolate transporter dependency .

Q. What experimental designs optimize the assessment of α-methyl-DL-tryptophan’s pharmacokinetics in vivo?

Oral administration in murine models (e.g., 100 mg/kg in drinking water) effectively inhibits tumor growth. Pairing this with PET imaging using radiolabeled tryptophan analogs can quantify transporter blockade efficiency. Plasma half-life and tissue distribution should be measured via LC-MS/MS .

Q. How does α-methyl-DL-tryptophan modulate the kynurenine pathway in immune cells versus cancer cells?

In immune cells, the compound reduces indoleamine 2,3-dioxygenase (IDO)-mediated kynurenine production, dampening immunosuppressive signals. In cancer cells, it directly starves tumors of tryptophan. Dual-mechanism studies require co-culture systems or flow cytometry to differentiate cell-specific effects .

Q. What methodological challenges arise when studying off-target effects of α-methyl-DL-tryptophan?

While SLC6A14 specificity is documented, off-target interactions with other amino acid transporters (e.g., LAT1) may occur. CRISPR knockouts of SLC6A14 in control experiments can confirm mechanism specificity. Metabolomic profiling further identifies unintended pathway disruptions .

Data Contradiction and Validation

Q. Why do some studies report minimal toxicity of α-methyl-DL-tryptophan in healthy tissues despite systemic administration?

Healthy cells rely less on SLC6A14 for tryptophan uptake, sparing them from starvation. Toxicity assays (e.g., MTT or LDH release) in non-cancerous cell lines (e.g., HEK293) and histopathological analysis of murine organs (liver, kidney) validate selectivity .

Q. How can conflicting results on α-methyl-DL-tryptophan’s role in immune activation be reconciled?

The compound’s dual role—blocking cancer cell proliferation while modulating IDO in immune cells—depends on concentration and microenvironment. Dose-response experiments (0.1–10 mM) in tumor-infiltrating lymphocyte (TIL) co-cultures clarify context-dependent effects .

Methodological Best Practices

Q. What controls are essential for α-methyl-DL-tryptophan experiments in cancer research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.